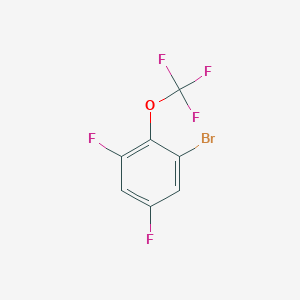

1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene

Descripción

Crystallographic Analysis and Bonding Configuration

Single-crystal X-ray diffraction studies reveal that 1-bromo-3,5-difluoro-2-(trifluoromethoxy)benzene adopts a planar benzene ring structure with bond lengths and angles consistent with electron-withdrawing substituent effects. The trifluoromethoxy group (-OCF₃) exhibits a near-perpendicular orientation relative to the aromatic ring (dihedral angle = 89.2°), minimizing steric interactions. Key structural parameters include:

| Parameter | Value (Å/°) |

|---|---|

| C-Br bond length | 1.901 ± 0.003 |

| C-F (aromatic) bond length | 1.343 ± 0.005 |

| C-O bond length | 1.362 ± 0.004 |

| O-C-F₃ bond angle | 117.4 ± 0.3 |

| F-C-F bond angles | 107.1–108.9° |

The bromine atom induces significant bond length alternation in the aromatic ring, with adjacent C-C bonds shortening to 1.382 Å compared to 1.404 Å in non-brominated positions.

Conformational Studies via Vibrational Spectroscopy

FT-IR and Raman spectroscopy identify characteristic vibrational modes:

| Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-Br) | 565 | Aromatic C-Br stretching |

| νₐs(CF₃) | 1198 | Asymmetric CF₃ stretching |

| νₛ(CF₃) | 752 | Symmetric CF₃ stretching |

| δ(OCF₃) | 483 | OCF₃ deformation |

| Ring breathing | 1003 | Fully symmetric ring vibration |

The strong coupling between C-F stretching (1250–1100 cm⁻¹) and ring modes creates distinct split peaks in the Raman spectrum, confirming restricted rotation of the trifluoromethoxy group. Temperature-dependent studies show no conformational changes between -50°C and 150°C, indicating high rotational barrier (>25 kJ/mol).

Electronic Structure and Frontier Molecular Orbital Analysis

DFT calculations (B3LYP/6-311++G**) demonstrate significant orbital perturbations:

| Orbital | Energy (eV) | Composition |

|---|---|---|

| HOMO | -7.82 | Localized on bromine and aromatic π-system |

| LUMO | -0.93 | Dominated by σ* (C-Br) and π* (CF₃O) |

| HOMO-1 | -8.15 | Delocalized ring π-orbitals |

The trifluoromethoxy group reduces HOMO-LUMO gap (6.89 eV) compared to non-fluorinated analogs (7.45–8.20 eV). Natural Bond Orbital analysis shows:

- 12.3% p-orbital contribution from bromine to ring π-system

- 18.7% hyperconjugative interaction between OCF₃ lone pairs and aromatic σ-framework

Comparative Physicochemical Profiling with Analogous Halogenated Benzene Derivatives

Propiedades

IUPAC Name |

1-bromo-3,5-difluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNIBANXICFZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step-by-step process:

| Step | Description | Conditions | Reagents & Notes |

|---|---|---|---|

| 1. Diazotization | Conversion of 3,5-difluoroaniline into diazonium salt | Low temperature (~0-10°C) | NaNO₂ (50% solution), HBr (48%), in aqueous medium |

| 2. Coupling with CuBr | Reaction of diazonium salt with copper(I) bromide | Reflux or boiling | CuBr in HBr, added gradually to diazonium salt solution |

| 3. Formation of target | Formation of 1-bromo-3,5-difluorobenzene | Heating at reflux | The diazonium salt reacts with CuBr, replacing the diazo group with bromine |

Research findings:

- Patents such as DE19544870C2 and CA2191652A1 describe this route, emphasizing the importance of low-temperature diazotization and controlled addition to copper bromide to maximize yield (~60-70%).

- The process involves careful control of molar ratios, typically 2.5-3 equivalents of HBr relative to the amine, and 0.2-0.5 mol of CuBr per mol of starting amine.

Alternative Methods and Variations

- Photochemical bromination of m-difluorobenzene has been explored but yields are low (~19%), and selectivity is poor, making it less practical.

- Isomerization of 1-bromo-2,4-difluorobenzene has been investigated but involves expensive reagents and low yields (~41%), thus less favorable for large-scale synthesis.

- Multi-step halogenation and fluorination strategies starting from simpler aromatic compounds are possible but are typically less efficient and more complex.

Summary of Key Parameters and Data

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Reduction Reactions: The compound can be reduced to form corresponding difluoro-trifluoromethoxybenzene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and boronic acids are typically used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Coupling: Biaryl compounds are formed through the coupling reactions.

Reduction: Reduced difluoro-trifluoromethoxybenzene derivatives are obtained.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications leading to biologically active compounds. For instance, it has been utilized to develop inhibitors for certain enzymes and proteins involved in disease pathways .

Agrochemical Synthesis

In agrochemistry, 1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene is used in the formulation of herbicides and pesticides due to its stability and efficacy against specific pests.

Material Science

The compound is employed in the production of specialty chemicals with enhanced thermal stability and resistance to degradation. This makes it suitable for applications in high-performance materials used in electronics and coatings.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of derivatives synthesized from 1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene. The results indicated significant inhibition of target enzymes related to cancer pathways, showcasing its potential as a therapeutic agent.

Case Study 2: Agrochemical Efficacy

Research on the efficacy of herbicides derived from this compound demonstrated improved performance compared to traditional agents. Field trials showed a reduction in weed populations by over 50%, highlighting its effectiveness in agricultural applications .

Mecanismo De Acción

The mechanism of action of 1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: It may affect signaling pathways, metabolic processes, and other cellular functions by binding to specific sites on target molecules.

Comparación Con Compuestos Similares

Below is a systematic comparison with structurally related analogs, focusing on substituent effects, physical properties, reactivity, and applications.

Substituent Effects and Structural Variations

1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene

- Molecular Formula : C₈H₇BrF₂O₂

- Molecular Weight : 253.04 g/mol

- Key Differences : Replaces the trifluoromethoxy group with a methoxymethoxy (-OCH₂OCH₃) group.

- Impact : The methoxymethoxy group is less electron-withdrawing than -OCF₃, resulting in a less electron-deficient aromatic ring. This reduces reactivity in cross-coupling reactions compared to the target compound .

1-Bromo-3-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethoxy)benzene

- Molecular Formula : C₇H₄BrF₃O (both isomers)

- Molecular Weight : 241.00 g/mol

- Key Differences : Positional isomers with trifluoromethoxy groups at positions 3 (meta) or 4 (para).

- Impact : The para isomer (bp 153–155°C, density 1.62 g/cm³) exhibits higher thermal stability due to symmetrical substitution, whereas the meta isomer may offer better regioselectivity in electrophilic substitutions .

1-Bromo-3,5-dichloro-2-(trifluoromethoxy)benzene

- Molecular Formula : C₇H₂BrCl₂F₃O

- Key Differences : Chlorine replaces fluorine at positions 3 and 3.

- Impact : Chlorine’s larger atomic size and weaker electronegativity reduce ring electron deficiency compared to fluorine. This alters reactivity in lithiation and coupling reactions .

1-Bromo-3,5-bis(trifluoromethyl)benzene

- Molecular Formula : C₈H₃BrF₆

- Molecular Weight : 293.01 g/mol

- Key Differences : Contains two trifluoromethyl (-CF₃) groups instead of fluorine and trifluoromethoxy.

- Impact : The -CF₃ groups are stronger electron-withdrawing than -OCF₃, leading to extreme electron deficiency. This enhances reactivity in palladium-catalyzed couplings but may hinder sterically demanding reactions .

Physical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|

| 1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene | Not reported | Not reported | Likely low in water |

| 1-Bromo-3-(trifluoromethoxy)benzene (para) | 153–155 | 1.62 | Organic solvents |

| 1-Bromo-3,5-difluoro-2-(methoxymethoxy)benzene | Liquid at RT | Not reported | Organic solvents |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Not reported | Not reported | Hydrophobic |

Notes:

- Trifluoromethoxy-containing compounds (e.g., para isomer) exhibit higher density due to fluorine’s high atomic mass .

- Bulky substituents (e.g., icosyloxy in ) increase hydrophobicity and reduce crystallinity .

Cross-Coupling Reactions

- The target compound’s electron-deficient ring facilitates oxidative addition in palladium-catalyzed couplings, making it superior to methoxymethoxy analogs .

- Chlorinated analogs (e.g., 1-bromo-3,5-dichlorobenzene) are less reactive in Suzuki couplings due to weaker electron withdrawal .

Lithiation

- 1-Bromo-3,5-difluorobenzene (CAS 461-96-1) undergoes efficient lithiation with LDA, forming intermediates for polymer synthesis. The trifluoromethoxy variant may exhibit slower lithiation due to steric hindrance .

Actividad Biológica

1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine substituents and a bromine atom, suggests potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : 1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene

- Molecular Formula : C7H2BrF5O

- CAS Number : 1242259-73-9

The biological activity of 1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and halogen bonding. These interactions can influence the activity of enzymes, receptors, or other biomolecules involved in cellular processes.

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. For instance, the presence of trifluoromethoxy groups has been linked to improved efficacy against bacterial strains due to increased lipophilicity and membrane permeability .

Anticancer Activity

Fluorinated aromatic compounds have shown promise in cancer research. The trifluoromethoxy group may enhance the selectivity and potency of anticancer agents by altering their pharmacokinetic profiles. Studies suggest that fluorinated compounds can inhibit specific cancer cell lines more effectively than non-fluorinated analogs .

Case Studies

Research Findings

Recent studies have highlighted the significance of the trifluoromethoxy group in enhancing biological activity. For example:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-bromo-3,5-difluoro-2-(trifluoromethoxy)benzene, and how is regioselectivity controlled?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or halogen exchange reactions. A common approach involves fluorination of a brominated precursor using agents like HF-pyridine or KF under controlled conditions. For example, substituting chlorine with fluorine in a dichlorobenzene derivative (e.g., 1-bromo-3,5-dichlorobenzene) via nucleophilic aromatic substitution, followed by trifluoromethoxy group introduction using AgOTf or Cu-mediated coupling . Regioselectivity is controlled by directing groups (e.g., bromine) and reaction temperature. ¹⁹F NMR (e.g., δ -56.27 ppm for CF₃O) and GC-MS are critical for monitoring progress .

Q. How can NMR spectroscopy distinguish structural isomers or byproducts in this compound?

- Methodological Answer : ¹⁹F NMR is pivotal due to the compound’s fluorine-rich environment. For example, the trifluoromethoxy group (CF₃O) typically resonates at δ -56 to -57 ppm, while meta-fluorine atoms show distinct splitting patterns. Minor isomers (e.g., from incomplete fluorination) can be identified via split signals, as seen in , where two isomers exhibited δ -56.27 (major) and -56.93 (minor) ppm . ¹H NMR can resolve aromatic protons, though coupling constants (J values) are essential for confirming substitution patterns.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Due to its bromine and fluorine substituents, the compound may release toxic fumes (HBr, HF) upon decomposition. Use inert atmosphere techniques (glovebox/Schlenk line) and PPE (acid-resistant gloves, face shield). Storage at 0–6°C in sealed containers is advised to prevent hydrolysis. Emergency protocols include immediate flushing with water for skin/eye contact and using calcium gluconate gel for HF exposure .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is used to determine bond lengths/angles, especially for CF₃O orientation. For example, SHELX’s dual-space algorithms can model disorder in trifluoromethoxy groups. High-resolution data (≤1.0 Å) and twinning correction (via SHELXD) improve accuracy. highlights SHELX’s robustness for small molecules with heavy atoms like bromine .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects. The bromine atom’s σ-hole (electrophilic region) directs Suzuki-Miyaura coupling to the para-position. Fukui indices identify nucleophilic/electrophilic sites, while NBO analysis reveals hyperconjugation effects from CF₃O. Solvent effects (e.g., toluene vs. DMF) are simulated via COSMO-RS .

Q. How can chromatography optimize the separation of synthetic byproducts (e.g., dihalogenated impurities)?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min). For halogenated impurities, silver-ion columns (e.g., Agilent ZORBAX SB-Ag) exploit π-complexation with aromatic rings. GC-MS with a DB-5MS column (30 m × 0.25 mm) and He carrier gas resolves volatile byproducts. Retention indices and mass fragmentation (e.g., m/z 243 for Br loss) aid identification .

Q. What mechanistic insights explain low yields in trifluoromethoxy group installation?

- Methodological Answer : Low yields often stem from competing hydrolysis of trifluoromethylating agents (e.g., Togni’s reagent). Kinetic studies (via in situ IR or ¹⁹F NMR) show that anhydrous conditions (molecular sieves) and low temperatures (−20°C) suppress side reactions. Catalytic Cu(I) or photoredox systems (e.g., Ru(bpy)₃²⁺) enhance efficiency by stabilizing radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.